Civorebrutinib

Description

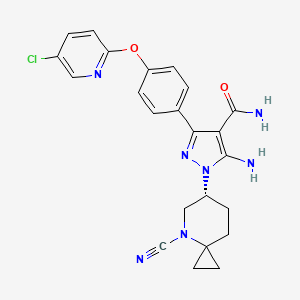

Structure

2D Structure

3D Structure

Properties

CAS No. |

2155853-43-1 |

|---|---|

Molecular Formula |

C23H22ClN7O2 |

Molecular Weight |

463.9 g/mol |

IUPAC Name |

5-amino-3-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]octan-6-yl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H22ClN7O2/c24-15-3-6-18(28-11-15)33-17-4-1-14(2-5-17)20-19(22(27)32)21(26)31(29-20)16-7-8-23(9-10-23)30(12-16)13-25/h1-6,11,16H,7-10,12,26H2,(H2,27,32)/t16-/m1/s1 |

InChI Key |

OSEITUBGGJDFBK-MRXNPFEDSA-N |

Isomeric SMILES |

C1CC2(CC2)N(C[C@@H]1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |

Canonical SMILES |

C1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Civorebrutinib's Mechanism of Action in B-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for civorebrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor. It details its role within the B-cell receptor (BCR) signaling pathway, presents comparative quantitative data for BTK inhibitors, outlines key experimental protocols for inhibitor characterization, and discusses mechanisms of resistance.

Introduction to this compound and B-Cell Signaling

This compound is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor developed for the treatment of B-cell malignancies and autoimmune diseases.[1] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] This pathway is fundamental for B-cell development, differentiation, proliferation, and survival. In many B-cell cancers, malignant cells are heavily dependent on chronic BCR signaling for their growth and survival, making BTK a prime therapeutic target.[3] this compound, like other covalent BTK inhibitors, is designed to specifically and irreversibly block the enzymatic activity of BTK, thereby disrupting this critical survival pathway in malignant B-cells.

The B-Cell Receptor (BCR) Signaling Cascade

The activation of B-cells is initiated by the binding of an antigen to the B-cell receptor on the cell surface. This event triggers a complex intracellular signaling cascade.

-

Initiation: Antigen binding leads to the clustering of BCRs and the activation of associated co-receptors, CD79A and CD79B. This recruits and activates Src-family kinases, such as LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/B.

-

Signal Amplification: The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (SYK). SYK is activated upon binding and subsequently phosphorylates several downstream adapter proteins, including B-cell linker protein (BLNK).

-

BTK Activation: This signaling complex facilitates the recruitment and activation of BTK. BTK autophosphorylates and is also phosphorylated by SYK and LYN, leading to its full enzymatic activation.

-

Downstream Effectors: Activated BTK is a critical signaling node that phosphorylates and activates key downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2).[3]

-

Second Messengers and Transcription Factors: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of several transcription factors, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which translocates to the nucleus to promote the expression of genes essential for B-cell proliferation, survival, and differentiation.[3][4]

This compound's Core Mechanism of Action

This compound is an irreversible covalent inhibitor of BTK. Its mechanism centers on the specific and targeted disruption of the BCR signaling cascade.

-

Covalent Binding: this compound is designed to form a stable, covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the BTK enzyme. This covalent interaction is irreversible, leading to the permanent inactivation of the enzyme.

-

Inhibition of Kinase Activity: By occupying the ATP-binding pocket and forming this covalent bond, this compound prevents BTK from binding to ATP, its essential co-factor for kinase activity. This blockade completely abrogates BTK's ability to phosphorylate its downstream substrate, PLCγ2.

-

Downstream Signal Blockade: The inhibition of PLCγ2 activation halts the entire downstream signaling cascade. The production of second messengers IP3 and DAG is prevented, which in turn suppresses calcium mobilization, PKC activation, and ultimately, the activation of pro-survival transcription factors like NF-κB. This leads to decreased B-cell proliferation and the induction of apoptosis in malignant B-cells that rely on this pathway.[5]

References

- 1. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]

- 2. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]

Civorebrutinib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civorebrutinib, also known as SN1011 and WS-413, is a third-generation, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway and is also involved in the function of various myeloid cells.[1] Its dysregulation is implicated in the pathophysiology of numerous autoimmune diseases. This compound's high selectivity and covalent mechanism of action position it as a promising therapeutic candidate for a range of autoimmune disorders, including multiple sclerosis, pemphigus, and certain kidney diseases.[1] This technical guide provides a detailed overview of the discovery, synthesis, and preclinical evaluation of this compound.

Discovery of this compound

The discovery of this compound was guided by a strategy to develop a highly selective and potent BTK inhibitor with a favorable safety profile, a common goal for third-generation BTK inhibitors. The core chemical scaffold of this compound is a 5-aminopyrazole carboxamide. This scaffold was rationally designed to optimize interactions with the BTK active site while minimizing off-target effects, particularly against other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.

The discovery process likely involved the synthesis and screening of a library of 5-aminopyrazole carboxamide derivatives. The structure-activity relationship (SAR) studies would have focused on modifying substituents on the pyrazole ring, the phenyl ring, and the spirocyclic moiety to enhance potency, selectivity, and pharmacokinetic properties. The cyano group on the spirocyclic amine likely serves as the covalent warhead, forming a reversible covalent bond with the Cys481 residue in the ATP-binding pocket of BTK. This covalent interaction provides a prolonged duration of action that extends beyond the plasma half-life of the drug.

Mechanism of Action

This compound is a covalent inhibitor of Bruton's tyrosine kinase. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling pathways that are dependent on BTK.

Quantitative Data

| Parameter | Value | Reference |

| Chemical Formula | C₂₃H₂₂ClN₇O₂ | [2] |

| Molecular Weight | 463.92 g/mol | [2] |

| BTK IC₅₀ | 0.5 - 4 nM | [1] |

| Kinase Selectivity | >700-fold vs. EGFR, ITK, Lck, SRC, LYN, JAK3 | [1] |

| BTK Receptor Occupancy | >80% sustained over 24h in humans | [1] |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2017198050A1. The core of the synthesis involves the construction of the substituted 5-aminopyrazole-4-carboxamide and its subsequent coupling with the chiral spirocyclic amine. A plausible synthetic route based on the information in the patent is outlined below.

Experimental Protocols

General Procedure for the Synthesis of the Pyrazole Core (as adapted from related syntheses):

A substituted phenylhydrazine is reacted with a suitable three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours. After cooling, the product, an ethyl 5-aminopyrazole-4-carboxylate derivative, is isolated by filtration or extraction.

General Procedure for Amidation:

The ethyl ester of the pyrazole core is converted to the primary amide by treatment with ammonia. This can be achieved by bubbling ammonia gas through a solution of the ester in a suitable solvent, or by heating the ester in a sealed vessel with a solution of ammonia in a solvent like methanol.

General Procedure for Final Coupling:

The final step involves the N-alkylation of the pyrazole-4-carboxamide with the appropriate chiral spirocyclic amine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the coupling. The final product, this compound, is then purified using standard techniques such as column chromatography and/or recrystallization.

Preclinical Evaluation

In Vitro Assays

BTK Enzyme Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Principle: This assay measures the phosphorylation of a substrate by BTK. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a biotinylated peptide substrate bound to streptavidin-allophycocyanin acts as the acceptor. Phosphorylation of the substrate by BTK brings the donor and acceptor into close proximity, resulting in a FRET signal.

-

Protocol Outline:

-

Recombinant human BTK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.

-

After an incubation period, the TR-FRET signal is measured on a suitable plate reader.

-

IC₅₀ values are calculated from the dose-response curves.

-

Cellular BTK Autophosphorylation Assay:

-

Principle: This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at Tyr223 in a cellular context.

-

Protocol Outline:

-

A suitable B-cell line (e.g., Ramos) is treated with various concentrations of this compound.

-

The cells are then stimulated with an anti-IgM antibody to induce BCR signaling and BTK activation.

-

The cells are lysed, and the levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or a sensitive immunoassay (e.g., ELISA).

-

The inhibition of BTK autophosphorylation is quantified relative to untreated controls.

-

BTK Occupancy Assay:

-

Principle: This assay determines the percentage of BTK enzyme that is covalently bound by this compound in cells or tissues.

-

Protocol Outline:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from subjects treated with this compound.

-

The cells are lysed to release the cellular proteins.

-

A biotinylated, irreversible BTK probe is added to the lysate. This probe will bind to any BTK that is not already occupied by this compound.

-

The amount of probe-bound BTK (free BTK) and the total amount of BTK are quantified using a sandwich ELISA or a similar immunoassay.

-

The percentage of BTK occupancy is calculated as: (1 - (Free BTK / Total BTK)) * 100%.

-

In Vivo Models

This compound has demonstrated efficacy in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).[1]

Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Disease Induction: EAE, a model for multiple sclerosis, is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅), emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the inflammatory response.

-

Treatment: this compound or vehicle is administered orally, typically starting before or at the onset of clinical signs.

-

Assessments:

-

Clinical Scoring: Animals are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).

-

Histopathology: At the end of the study, the brain and spinal cord are examined for inflammation and demyelination.

-

Immunological Parameters: Analysis of immune cell populations in the central nervous system and peripheral lymphoid organs.

-

Collagen-Induced Arthritis (CIA) Model:

-

Disease Induction: CIA, a model for rheumatoid arthritis, is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in CFA, followed by a booster immunization.

-

Treatment: Oral administration of this compound or vehicle is typically initiated before or after the onset of arthritis.

-

Assessments:

-

Arthritis Scoring: The severity of arthritis in each paw is scored based on inflammation and swelling.

-

Paw Thickness: Caliper measurements of paw swelling.

-

Histopathology: Joint tissues are examined for signs of inflammation, cartilage destruction, and bone erosion.

-

Biomarkers: Measurement of inflammatory cytokines and anti-collagen antibody levels in the serum.

-

Conclusion

This compound is a potent and selective covalent inhibitor of BTK with a promising profile for the treatment of autoimmune diseases. Its discovery was based on a rational design approach to optimize potency and selectivity. The synthesis is achievable through a multi-step process involving the construction of a key 5-aminopyrazole carboxamide intermediate. Preclinical in vitro and in vivo studies have demonstrated its ability to effectively inhibit BTK and suppress disease in relevant animal models of autoimmunity. The data summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this promising therapeutic agent.

References

An In-depth Technical Guide to the Downstream Targets of Civorebrutinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets of Civorebrutinib, a novel, covalent reversible Bruton's tyrosine kinase (BTK) inhibitor. This document details the mechanism of action, affected signaling pathways, quantitative data from clinical investigations, and relevant experimental protocols to facilitate further research and development.

Introduction to this compound

This compound, also known as EVER001, is a next-generation, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in the survival, activation, proliferation, and differentiation of B lymphocytes.[1][3][4] By targeting BTK, this compound has shown therapeutic potential in the treatment of B-cell mediated autoimmune diseases.[2][3] Its covalent reversible binding mechanism is designed to offer high selectivity and potency while potentially reducing off-target effects associated with first-generation irreversible BTK inhibitors.[2]

Mechanism of Action and Downstream Signaling Pathways

This compound exerts its effects by inhibiting the enzymatic activity of BTK. This inhibition disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR).

2.1. The B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade involving a series of phosphorylation events. Key downstream mediators of BTK include Phospholipase C gamma 2 (PLCγ2), which leads to the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

-

Phospholipase C gamma 2 (PLCγ2): BTK directly phosphorylates and activates PLCγ2. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization, while DAG activates Protein Kinase C (PKC).

-

Nuclear Factor-kappa B (NF-κB): The activation of the PKC and calcium signaling pathways ultimately leads to the activation of the NF-κB transcription factor, which promotes the expression of genes involved in B-cell proliferation, survival, and cytokine production.

-

MAPK/ERK Pathway: The BCR signaling cascade also activates the MAPK/ERK pathway, which is crucial for B-cell activation and differentiation.

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the key downstream targets affected by this compound.

Quantitative Data on Downstream Effects

Clinical trials of this compound (EVER001) in patients with primary membranous nephropathy (pMN), a B-cell mediated autoimmune disease, have provided quantitative evidence of its downstream effects.

Table 1: Reduction in anti-Phospholipase A2 Receptor (PLA2R) Autoantibody Levels

| Time Point | Low-Dose Cohort (% Reduction) | High-Dose Cohort (% Reduction) |

| Week 12 | 62.1%[2] - 62.2%[3] | 87.3%[2][3] |

| Week 24 | >90%[4] - ~93%[2] | ~93%[2] |

| Week 52 | Sustained Reduction[3] | - |

Table 2: Clinical Efficacy in Primary Membranous Nephropathy

| Endpoint | Low-Dose Cohort | High-Dose Cohort |

| 24-hour Proteinuria Reduction | ||

| Week 24 | - | 70.1% - 73.8% reduction[2][4] |

| Week 36 | 78.0% - 78.3% reduction[2][4] | - |

| Week 52 | Sustained 78% reduction[2] | - |

| Overall Clinical Remission | ||

| Week 24 | - | 80.0% - 85.7% of patients[2][4] |

| Week 36 | 69.2% - 81.8% of patients[2][4] | - |

| Immunological Complete Remission | ||

| Week 24 | 76.9% of patients[2] | 81.8% - 100% of patients[2][4] |

| Week 36 | 91% of patients[4] | - |

These data demonstrate that this compound effectively reduces the production of pathogenic autoantibodies and improves clinical outcomes, which are direct consequences of inhibiting the BCR signaling pathway in B-cells.

Experimental Protocols for Investigating Downstream Targets

The following are detailed methodologies for key experiments used to investigate the downstream targets of BTK inhibitors like this compound.

4.1. In-Vitro Kinase Assay for BTK Activity

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor.

-

Reagents and Materials:

-

Recombinant active BTK enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

BTK-specific substrate (e.g., a fluorescently labeled peptide)

-

This compound or other test inhibitor (serially diluted)

-

384-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the BTK inhibitor in DMSO and then in kinase assay buffer.

-

In a 384-well plate, add the kinase buffer, the BTK enzyme, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the signal (e.g., fluorescence) using a microplate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

4.2. Immunoblotting for Phosphorylated Downstream Proteins

This protocol is for detecting changes in the phosphorylation status of key downstream signaling proteins (e.g., PLCγ2, ERK, NF-κB) in response to BTK inhibition.

-

Reagents and Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

This compound or other test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of BTK, PLCγ2, ERK, IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture B-cells to the desired density.

-

Pre-treat the cells with different concentrations of the BTK inhibitor for a specified time.

-

Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities to determine the relative phosphorylation levels.

-

Conclusion

This compound is a potent and selective BTK inhibitor that effectively modulates the B-cell receptor signaling pathway. Clinical data in primary membranous nephropathy has provided strong quantitative evidence of its downstream effects, leading to reduced autoantibody production and significant clinical improvement. While direct quantitative proteomics data for this compound's effect on the phosphorylation of specific downstream targets like PLCγ2, NF-κB, and ERK are not yet widely published, the established mechanism of BTK inhibition and data from other BTK inhibitors strongly suggest that this compound will demonstrate a similar profile of downstream signal modulation. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific molecular consequences of this compound treatment in various B-cell-related pathologies.

References

- 1. Everest Medicines to Hold Investor Calls on Data Results from EVER001 Phase 1b/2a Clinical Study in Primary Membranous Nephropathy - BioSpace [biospace.com]

- 2. Everest Medicines Reports Promising Phase 1b/2a Results for EVER001 BTK Inhibitor in Primary Membranous Nephropathy [trial.medpath.com]

- 3. Everest Medicines Announces Updated Positive Results in Preliminary Analysis of Phase 1b/2a Clinical Trial of EVER001, a Novel BTK Inhibitor for the Treatment of Primary Membranous Nephropathy [prnewswire.com]

- 4. Everest Medicines Reports Positive Phase 1b/2a Trial Results for EVER001 in Treating Primary Membranous Nephropathy [synapse.patsnap.com]

The Preclinical Pharmacokinetic Profile of Civorebrutinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civorebrutinib (formerly known as SN1011) is a novel, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor under development for the treatment of various B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, drawing from available data and established methodologies for similar kinase inhibitors. While specific quantitative data from preclinical animal studies remain largely proprietary, this document synthesizes qualitative findings and outlines standard experimental protocols to offer valuable insights for researchers in the field.

Preclinical Pharmacokinetic Summary

While detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not publicly available, published research indicates that the compound has undergone evaluation in standard animal models.

Key Findings:

-

Animal Models: Preclinical safety and pharmacokinetic studies have been conducted in rats and beagles.[1]

-

Bioavailability: Unpublished preclinical data suggest that this compound exhibits greater bioavailability compared to other marketed BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.[1]

-

Safety Profile: this compound was found to have an acceptable safety profile in the preclinical animal models tested.[1]

Due to the absence of specific published data, a representative table of pharmacokinetic parameters for a generic BTK inhibitor in various preclinical species is provided below for illustrative purposes, based on typical findings for this class of molecules.

Table 1: Representative Preclinical Pharmacokinetic Parameters for a Novel BTK Inhibitor (Illustrative)

| Parameter | Mouse | Rat | Dog | Monkey |

| Dose (mg/kg) | 10 (PO) | 10 (PO) | 5 (PO) | 5 (PO) |

| Cmax (ng/mL) | 850 | 1200 | 600 | 750 |

| Tmax (h) | 0.5 | 1.0 | 2.0 | 1.5 |

| AUC (0-t) (ng·h/mL) | 2500 | 4500 | 3200 | 3800 |

| Half-life (t½) (h) | 2.5 | 3.0 | 4.5 | 4.0 |

| Bioavailability (%) | 40 | 60 | 50 | 55 |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Experimental Protocols

The following sections detail standardized methodologies for key in vivo and in vitro experiments typically conducted to characterize the pharmacokinetics of a novel BTK inhibitor like this compound.

In Vivo Pharmacokinetic Studies in Rodent and Non-Rodent Species

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound following intravenous and oral administration.

Animal Models:

-

Rodent: Sprague-Dawley rats (n=3-5 per group, male and female).

-

Non-rodent: Beagle dogs (n=3-4 per group, male and female).

Experimental Procedure:

-

Acclimatization: Animals are acclimated for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein (rats) or cephalic vein (dogs) to determine clearance, volume of distribution, and terminal half-life. The vehicle is typically a solution containing a solubilizing agent like PEG400 or DMSO in saline.

-

Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered via oral gavage. The formulation is usually a suspension in a vehicle such as 0.5% methylcellulose.

-

-

Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro ADME Assays

Objective: To assess the metabolic stability, plasma protein binding, and potential for drug-drug interactions of this compound.

-

Metabolic Stability in Liver Microsomes:

-

This compound is incubated with liver microsomes from different species (mouse, rat, dog, monkey, and human) in the presence of NADPH.

-

Samples are taken at various time points and the reaction is quenched.

-

The disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

-

-

Plasma Protein Binding:

-

Equilibrium dialysis is performed by adding this compound to plasma from different species.

-

The drug is allowed to equilibrate across a semi-permeable membrane separating a protein-containing compartment from a protein-free buffer compartment.

-

The concentrations of the drug in both compartments are measured by LC-MS/MS to determine the fraction unbound (fu).

-

-

Cytochrome P450 (CYP) Inhibition Assay:

-

This compound is co-incubated with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

The formation of the metabolite of the probe substrate is measured.

-

The inhibitory effect of this compound is determined by the reduction in metabolite formation, and an IC50 value is calculated.

-

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. The diagram below illustrates this pathway and the point of intervention for BTK inhibitors.

Caption: BCR signaling and the inhibitory action of this compound on BTK.

General Workflow for a Preclinical In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study in an animal model.

Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.

Conclusion

This compound is a promising BTK inhibitor with a favorable preclinical safety and bioavailability profile suggested by early, unpublished studies. While specific quantitative pharmacokinetic data in animal models are not yet in the public domain, this guide provides a framework for understanding the preclinical evaluation of this compound. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals involved in the development of novel kinase inhibitors. Further publication of preclinical data will be crucial for a complete characterization of this compound's pharmacokinetic properties.

References

Civorebrutinib's Role in Modulating Immune Responses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Civorebrutinib (formerly SN1011) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in various immune cell signaling pathways, BTK is a critical therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating immune responses, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this next-generation BTK inhibitor.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial signaling element downstream of the B-cell receptor (BCR) and Fc receptors on various immune cells, including B-lymphocytes, mast cells, and microglia.[1] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making it an attractive target for therapeutic intervention.

This compound is a novel BTK inhibitor designed for high selectivity and potency.[2] Its covalent binding to the cysteine-481 residue in the active site of BTK leads to irreversible inhibition of its kinase activity.[3] This guide delves into the preclinical and early clinical data on this compound, its effects on key immune cells, and the experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the enzymatic activity of BTK. This inhibition disrupts the downstream signaling cascades initiated by the activation of various cell surface receptors.

B-Cell Receptor (BCR) Signaling

In B-lymphocytes, BTK is essential for the transduction of signals following antigen binding to the BCR. Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, differentiation, and antibody production. By inhibiting BTK, this compound effectively blocks these processes, thereby attenuating the humoral immune response.[4]

Fc Receptor (FcR) Signaling

Mast cells and microglia express Fc receptors that, upon binding to immune complexes, trigger cellular activation. BTK is a critical component of the signaling pathway downstream of both high-affinity IgE receptors (FcεRI) on mast cells and Fcγ receptors on microglia.[5][6] Inhibition of BTK by this compound is expected to block the degranulation of mast cells and the release of pro-inflammatory cytokines from microglia.

Toll-Like Receptor (TLR) Signaling

BTK has also been implicated as a downstream signaling molecule for various Toll-like receptors (TLRs), which are involved in the innate immune response to pathogens.[7] BTK can modulate TLR-mediated cytokine production in myeloid cells. Therefore, this compound may also exert its immunomodulatory effects by interfering with TLR signaling pathways.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data for this compound (SN1011).

| Parameter | Value | Assay | Source |

| BTK Inhibition (IC50) | 0.5 - 4 nM | In vitro kinase assay | [2] |

| Selectivity vs. other kinases (EGFR, ITK, Lck, SRC, LYN, JAK3) | >700-fold | In vitro kinase assays | [2] |

| Cellular Function | Effect of this compound (SN1011) | Assay | Source |

| B-Cell Activation (CD69 & CD86 upregulation) | Inhibition | In vitro cellular assay | [2] |

| B-Cell Calcium Release | Inhibition | In vitro cellular assay | [2] |

| IgM-induced Pro-inflammatory Cytokine Release | Inhibition | In vitro cellular assay | [2] |

| Mast Cell Degranulation | Data not publicly available | N/A | N/A |

| Microglia Cytokine Release | Data not publicly available | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BTK inhibitors like this compound.

In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of BTK and the inhibitory potential of compounds.

-

Materials:

-

Recombinant human BTK enzyme

-

BTK substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (this compound)

-

384-well plates

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.

-

Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of BTK enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

-

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium

-

Tyrode's buffer

-

Stimulating agent (e.g., IgE/anti-IgE, compound 48/80)

-

Test compound (this compound)

-

Triton X-100 (for cell lysis)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃)

-

96-well plates

-

-

Protocol:

-

Seed mast cells in a 96-well plate and culture overnight. If using IgE-mediated stimulation, sensitize the cells with IgE overnight.

-

Wash the cells with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Stimulate the cells with the appropriate agonist (e.g., anti-IgE or compound 48/80) and incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant to measure released β-hexosaminidase.

-

To determine the total β-hexosaminidase content, lyse the remaining cells in a separate set of wells with Triton X-100.

-

Incubate an aliquot of the supernatant and the cell lysate with the PNAG substrate solution.

-

Stop the reaction with the stop buffer.

-

Measure the absorbance at 405 nm.

-

The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

-

Microglia Activation Assay (Cytokine Release)

This assay quantifies the release of pro-inflammatory cytokines from microglia upon stimulation.

-

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

Cell culture medium

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

Test compound (this compound)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

96-well plates

-

-

Protocol:

-

Plate microglial cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated wells to the vehicle-treated, LPS-stimulated wells.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action.

Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for Mast Cell Degranulation Assay.

Caption: Experimental Workflow for Microglia Activation Assay.

Conclusion

This compound is a promising, highly selective BTK inhibitor with potent immunomodulatory activity. Its ability to disrupt key signaling pathways in B-cells and other immune cells underscores its therapeutic potential for a variety of autoimmune and inflammatory diseases. While specific quantitative data on its effects on mast cells and microglia are not yet publicly available, the established role of BTK in these cells suggests that this compound will likely demonstrate significant inhibitory activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic profile of this compound and its role in the evolving landscape of BTK inhibitor therapy.

References

- 1. Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transient early neurotrophin release and delayed inflammatory cytokine release by microglia in response to PAR-2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Use of Bruton’s Tyrosine Kinase Inhibitors to Treat Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNF Production and Release from Microglia via Extracellular Vesicles: Impact on Brain Functions [mdpi.com]

Understanding the chemical structure and properties of Civorebrutinib

An In-depth Technical Guide to Civorebrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as WS-413 and potentially SN1011, is a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[4][5] The stem "-brutinib" in its name signifies its role as a BTK inhibitor.[6] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical data for this compound.

Chemical Identity and Structure

This compound is a synthetic organic compound.[3] Its chemical structure and identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 5-Amino-3-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-carboxamide[7] |

| CAS Number | 2155853-43-1[1] |

| Molecular Formula | C₂₃H₂₂ClN₇O₂[1][8] |

| Molecular Weight | 463.92 g/mol [2][8] |

| SMILES | ClC(C=C1)=CN=C1OC2=CC=C(C3=NN([C@@H]4CCC5(CC5)N(C#N)C4)C(N)=C3C(N)=O)C=C2[2] |

| InChIKey | OSEITUBGGJDFBK-MRXNPFEDSA-N[8] |

Physicochemical Properties

The physicochemical properties of this compound have been calculated, providing insights into its drug-like characteristics, including its potential for oral bioavailability. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| XLogP | 2.17 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 9 | [3] |

| Rotatable Bonds | 5 | [3] |

| Topological Polar Surface Area | 133.33 Ų | [3] |

| Solubility | 10 mM in DMSO | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[4][5] This pathway is essential for B-cell development, activation, proliferation, and survival.[5][9]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of kinases like SYK and LYN.[10] These kinases, in turn, phosphorylate and activate BTK.[10] Activated BTK then phosphorylates downstream effectors, including phospholipase C gamma 2 (PLCG2), which triggers a cascade involving calcium mobilization and the activation of transcription factors such as NF-κB and NFAT.[10] These transcription factors drive the expression of genes crucial for B-cell survival and proliferation.[10][11]

By inhibiting BTK, this compound blocks the transduction of these downstream signals.[4] This disruption of the BCR pathway leads to decreased B-cell activation and proliferation, ultimately inducing apoptosis in malignant B-cells that are dependent on this signaling for their growth and survival.[9]

Experimental Protocols

Characterizing the activity and selectivity of a kinase inhibitor like this compound involves a series of biochemical and cell-based assays.

Biochemical BTK Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified BTK. A common method is a luminescence-based assay that quantifies ATP consumption.[12]

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[12]

-

Dilute purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP to desired concentrations in the kinase buffer.[13]

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or a DMSO control to the wells of a 384-well plate.[12]

-

Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[12]

-

Initiate the kinase reaction by adding the substrate/ATP mixture.[12]

-

Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.[12]

-

Add ADP-Glo™ Reagent to convert the ADP to ATP.

-

Add Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal from the newly synthesized ATP.[12]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of BTK inhibition at each this compound concentration relative to the DMSO control.

-

Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.

Methodology:

-

Cell Culture: Culture an appropriate B-cell lymphoma cell line (e.g., TMD8) under standard conditions.[5]

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against inhibitor concentration.

Pharmacokinetics and Clinical Data

This compound, referred to as SN1011 in clinical trials, has been evaluated in a Phase I study in healthy subjects to determine its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[14]

Phase I Clinical Trial Protocol

The study was a randomized, controlled, single- and multiple-ascending dose trial.[14]

Methodology:

-

Subject Recruitment: Healthy volunteers were enrolled in the study.

-

Dosing Regimens:

-

Single Ascending Dose (SAD): Subjects received single doses of SN1011 (ranging from 100 to 800 mg) or a placebo.[14]

-

Multiple Ascending Dose (MAD): Subjects received daily doses of SN1011 (ranging from 200 to 600 mg) or a placebo.[14]

-

Food Effect Cohort: A single 600 mg dose was administered under fasting and fed conditions to assess the impact of food on absorption.[14]

-

-

Pharmacokinetic (PK) Analysis:

-

Serial blood samples were collected at various time points after dosing.

-

Plasma concentrations of the drug were measured using a validated analytical method.

-

PK parameters such as Cₘₐₓ (maximum concentration), AUC (area under the curve), and t₁/₂ (half-life) were calculated using noncompartmental analysis.[14][15]

-

-

Pharmacodynamic (PD) Analysis:

-

BTK receptor occupancy in peripheral blood mononuclear cells (PBMCs) was determined to measure the extent and duration of target engagement.[14]

-

-

Safety and Tolerability Assessment:

-

Safety was monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms. AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[14]

-

Summary of Clinical Findings

The initial Phase I study involved 71 healthy subjects, with 57 receiving this compound (SN1011).[14]

| Parameter | Finding |

| Safety | No serious adverse events (AEs) were reported. There was no correlation observed between the occurrence of AEs and exposure to the drug.[14] |

| Pharmacokinetics | Pharmacokinetic parameters were determined using noncompartmental analysis.[14] (Specific values like Cₘₐₓ and AUC are not publicly available). |

| Pharmacodynamics | BTK receptor occupancy was measured in peripheral blood monocytes.[14] (Specific occupancy percentages are not publicly available). |

| Food Effect | A food effect cohort was included to assess the impact of food on the drug's absorption.[14] |

| Current Status | This compound is currently in Phase 2 clinical trials for indications including Multiple Sclerosis, Kidney Diseases, and Pemphigus.[14] |

Conclusion

This compound is a selective BTK inhibitor with a well-defined chemical structure and promising drug-like properties. Its mechanism of action, centered on the potent inhibition of the BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies and autoimmune disorders. Early-phase clinical data in healthy volunteers suggest a favorable safety and tolerability profile. The ongoing Phase 2 trials will be crucial in establishing the clinical efficacy and safety of this compound in patient populations. This technical guide summarizes the core scientific and clinical information available to date, providing a foundation for further research and development of this targeted therapy.

References

- 1. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. beonemedinfo.com [beonemedinfo.com]

- 5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. GSRS [precision.fda.gov]

- 8. GSRS [precision.fda.gov]

- 9. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. promega.com [promega.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Civorebrutinib in Autoimmune Disease Models: A Technical Overview and Representative Preclinical Framework

Disclaimer: As of late 2025, detailed preclinical data, including comprehensive in vitro and in vivo quantitative results and specific experimental protocols for Civorebrutinib (also known as SN1011), are not extensively available in the public domain. This compound is confirmed as a Bruton's tyrosine kinase (BTK) inhibitor that has undergone Phase I clinical trials.[1] To provide a comprehensive technical guide that adheres to the core requirements of this request, this document will use Evobrutinib , a well-characterized BTK inhibitor, as a representative example to illustrate the preclinical evaluation process for this class of drugs in autoimmune disease models. The principles, experimental designs, and signaling pathways discussed are directly relevant to the development and understanding of this compound.

Introduction

Autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. B cells play a central role in the pathogenesis of many of these diseases through the production of autoantibodies, antigen presentation, and secretion of pro-inflammatory cytokines.[2] Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor (BCR) signaling pathway, making it a key therapeutic target.[3] BTK inhibitors are an emerging class of drugs designed to modulate B cell activity and have shown promise in various autoimmune conditions.[3]

This compound is a novel BTK inhibitor under development for the treatment of autoimmune diseases.[1] While specific preclinical data remains limited, the general approach to evaluating such a compound follows a well-established pipeline of in vitro and in vivo studies.

Mechanism of Action: BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that functions as a crucial signaling molecule downstream of the B cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. This, in turn, activates downstream pathways like PLCγ2, MAPK, and NF-κB, which are essential for B cell proliferation, differentiation, and survival. By inhibiting BTK, this compound is designed to disrupt these processes, thereby dampening the autoimmune response.

Caption: BTK Signaling Pathway Inhibition by this compound.

Representative Preclinical Evaluation of a BTK Inhibitor

The following sections detail the typical preclinical studies performed for a BTK inhibitor, using data for Evobrutinib as a practical example.

In Vitro Potency and Cellular Activity

The initial evaluation of a BTK inhibitor involves determining its potency against the target enzyme and its effect on relevant cell functions.

Table 1: In Vitro Potency and Cellular Activity of Evobrutinib

| Assay Type | Target/Cell Type | Parameter | Value |

|---|---|---|---|

| Biochemical Assay | Recombinant Human BTK | IC₅₀ | 1.7 nM |

| Cellular Assay | Human B Cell Proliferation (anti-IgM stimulated) | EC₅₀ | 15 nM |

| Cellular Assay | Human Basophil Activation (CD63 expression) | EC₅₀ | 53 nM |

| Cellular Assay | Human Monocyte TNF-α release (FcγR stimulated) | EC₅₀ | 13 nM |

Data sourced from studies on Evobrutinib.

In Vivo Efficacy in Autoimmune Disease Models

Animal models are crucial for assessing the therapeutic potential of a drug candidate in a complex biological system. The Collagen-Induced Arthritis (CIA) model in mice is a standard for evaluating drugs for rheumatoid arthritis, while the MRL/lpr mouse model is often used for systemic lupus erythematosus.[4][5]

Table 2: Efficacy of Evobrutinib in a Mouse Model of Collagen-Induced Arthritis (CIA)

| Treatment Group | Dose | Route of Administration | Mean Arthritis Score (Day 33) | Disease Inhibition (%) |

|---|---|---|---|---|

| Vehicle Control | - | Oral (p.o.), once daily | 8.5 ± 0.7 | - |

| Evobrutinib | 1 mg/kg | Oral (p.o.), once daily | 2.6 ± 0.5 | 69% |

| Evobrutinib | 3 mg/kg | Oral (p.o.), once daily | 0.7 ± 0.3 | 92% |

| Methotrexate (MTX) | 0.3 mg/kg | Intraperitoneal (i.p.), 3x/week | 7.4 ± 0.9 | 13% |

Data represents typical findings for Evobrutinib in a CIA model.[6]

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are essential for predicting human dosage and assessing drug exposure in efficacy and toxicology models.

Table 3: Representative Pharmacokinetic Parameters of a BTK Inhibitor (Zanubrutinib) in Preclinical Species and Humans

| Species | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (h·ng/mL) |

|---|---|---|---|---|

| Mouse | 10 | 1.0 | 1500 | 4500 |

| Rat | 10 | 2.0 | 800 | 5600 |

| Dog | 5 | 2.0 | 450 | 3200 |

| Human | 320 mg (total daily) | 2.0 | 496 | 2390 |

Data for Zanubrutinib, another BTK inhibitor, is used for illustrative purposes.[7][8]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments.

Protocol 1: In Vitro B Cell Proliferation Assay

-

Objective: To determine the concentration-dependent inhibitory effect of a BTK inhibitor on B cell proliferation.

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors, and B cells are purified using magnetic-activated cell sorting (MACS).

-

Method:

-

Purified B cells are seeded in 96-well plates at a density of 1x10⁵ cells/well.

-

Cells are pre-incubated with serial dilutions of the BTK inhibitor (e.g., this compound) or vehicle control for 1 hour.

-

B cell proliferation is stimulated by adding anti-IgM antibody.

-

Plates are incubated for 72 hours at 37°C in a humidified CO₂ incubator.

-

Cell proliferation is measured by adding a reagent such as CellTiter-Glo® (Promega) or by ³H-thymidine incorporation.

-

Luminescence or radioactivity is quantified, and the half-maximal effective concentration (EC₅₀) is calculated using non-linear regression analysis.

-

Protocol 2: Mouse Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the in vivo efficacy of a BTK inhibitor in a model that mimics human rheumatoid arthritis.[9]

-

Animal Strain: DBA/1 mice, which are genetically susceptible to CIA.

-

Method:

-

Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

Treatment: Prophylactic treatment with the BTK inhibitor (e.g., this compound) or vehicle is initiated on Day 18 and administered daily via oral gavage.

-

Disease Scoring: Starting from Day 21, mice are monitored 3-4 times per week for signs of arthritis. Each paw is scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of multiple digits, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Endpoint Analysis: At the end of the study (e.g., Day 35), terminal blood samples are collected for analysis of inflammatory markers and drug concentration. Paws may be collected for histological analysis of joint inflammation, cartilage damage, and bone erosion.

-

Mandatory Visualizations

Preclinical Development Workflow for a BTK Inhibitor

The following diagram illustrates the typical workflow for the preclinical assessment of a novel BTK inhibitor like this compound.

Caption: General Preclinical Workflow for BTK Inhibitors.

Conclusion

The therapeutic strategy of targeting Bruton's tyrosine kinase holds significant promise for the treatment of a range of autoimmune diseases. While detailed preclinical data on this compound are not yet widely published, the established framework for evaluating BTK inhibitors, as exemplified by compounds like Evobrutinib, provides a clear roadmap for its development. This process involves rigorous in vitro characterization of potency and selectivity, followed by efficacy testing in relevant in vivo models of autoimmunity, such as collagen-induced arthritis. These studies, combined with comprehensive pharmacokinetic and toxicology assessments, are essential for advancing a candidate molecule into clinical trials. The progression of this compound to Phase I studies suggests that it has successfully navigated these initial preclinical hurdles. The scientific and medical communities await further data to fully understand its therapeutic potential.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 3. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. inotiv.com [inotiv.com]

- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay with Civorebrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civorebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against BTK. The described methodology is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Signaling Pathway of BTK

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in calcium mobilization, activation of transcription factors, and subsequent B-cell proliferation, differentiation, and survival. This compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this signaling cascade.

Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro BTK Kinase Assay using ADP-Glo™

This protocol outlines the steps to measure the in vitro inhibitory activity of this compound against BTK using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials and Reagents

-

Enzyme: Recombinant human BTK (e.g., Promega, Cat.# V2941)

-

Substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, Cat.# P0275)

-

Inhibitor: this compound (dissolved in 100% DMSO)

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)

-

Buffer: Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

Plates: White, low-volume 384-well assay plates

-

Instrumentation: Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Workflow for the in vitro BTK kinase assay using the ADP-Glo™ method.

Detailed Procedure

-

Compound Preparation:

-

Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). A 3-fold dilution series is recommended.

-

Include a DMSO-only control (vehicle control).

-

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the 1x Kinase Buffer.

-

Dilute the BTK enzyme in 1x Kinase Buffer to the desired concentration (e.g., 2.5 ng/µL). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

Prepare the substrate/ATP mixture in 1x Kinase Buffer. The final concentrations in the reaction should be 0.2 mg/mL Poly(Glu, Tyr) and 25 µM ATP.

-

-

Kinase Reaction:

-

Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 2 µL of the diluted BTK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.[3]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[3]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

-

Data Presentation

The inhibitory activity of this compound and control compounds against BTK can be summarized in a table for easy comparison.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | BTK | ADP-Glo™ | To be determined |

| Ibrutinib | BTK | Cell-free assay | 0.5[4] |

| Acalabrutinib | BTK | Biochemical | 3[4] |

Note: The IC50 value for this compound will be determined from the experimental data. The IC50 values for Ibrutinib and Acalabrutinib are provided as reference values from the literature and can be used as positive controls in the assay.

Conclusion

This application note provides a comprehensive protocol for determining the in vitro inhibitory potency of this compound against BTK. The detailed methodology and data presentation guidelines are intended to assist researchers in accurately assessing the biochemical activity of this and other BTK inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow.

References

Application Notes and Protocols for Civorebrutinib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Civorebrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in a variety of in vitro cell culture experiments. This compound, also known as SN1011 or XNW-1011, is a valuable tool for investigating the role of BTK in B-cell malignancies and autoimmune diseases.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival. BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately promoting cell proliferation and survival. By inhibiting BTK, this compound effectively blocks these downstream signaling events, leading to the suppression of B-cell proliferation and induction of apoptosis in malignant B-cells. In vitro studies have shown that SN1011 inhibits BTK activity with a half-maximal inhibitory concentration (IC50) ranging from 0.5 to 4 nM.[1]

Data Presentation

The following tables summarize the in vitro potency of this compound in biochemical and cell-based assays.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) |

| BTK | Kinase Assay | 1[2] |

| BTK | In Vitro Activity | 0.5 - 4[1] |

Table 2: Cellular Potency of this compound in B-cell Lymphoma Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (nM) |

| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | 22.5[2] |

| Rec-1 | Mantle Cell Lymphoma (MCL) | Proliferation | 19.3[2] |

Experimental Protocols

Here are detailed protocols for common cell culture experiments using this compound.

Reconstitution and Storage of this compound

Proper handling of this compound is crucial for maintaining its activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

-

Add the calculated volume of DMSO to the vial to reconstitute the this compound.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term use, a fresh dilution from the stock can be made in the appropriate cell culture medium.

Cell Viability Assay (MTS Assay)

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., TMD-8, Rec-1)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of BTK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on BTK signaling.

Materials:

-

Target cells (e.g., TMD-8)

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Visualizations

BTK Signaling Pathway and Inhibition by this compound

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using an MTS assay.

References

Application Notes and Protocols for Civorebrutinib in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the dosage and administration of Civorebrutinib (also known as SN1011 and XNW-1011), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information is intended to guide the design of animal studies for efficacy and safety evaluation.

Overview of Preclinical Efficacy and Safety

This compound has demonstrated promising activity in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA). Furthermore, it has shown an acceptable safety profile in toxicology studies conducted in rats and beagle dogs. In in-vitro studies, this compound has been shown to inhibit BTK activity with a half-maximal inhibitory concentration (IC50) between 0.5 and 4 nM. It also exhibits high selectivity for BTK over other kinases, suggesting a lower potential for off-target effects.

Dosage and Administration in Animal Models